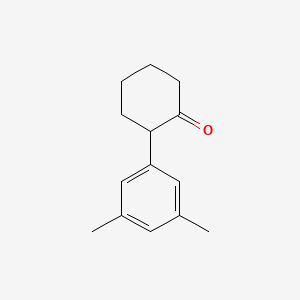
2-(3,5-Dimethylphenyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C14H18O It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cyclohexan-1-one typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3,5-Dimethylphenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 2-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid
Reduction: 2-(3,5-Dimethylphenyl)cyclohexanol
Substitution: Products vary based on the nucleophile used
科学研究应用
2-(3,5-Dimethylphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 3-(2,3-Dimethylphenyl)cyclohexan-1-one
- 2-Cyclohexen-1-one, 3,5-dimethyl-
Uniqueness
2-(3,5-Dimethylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13H,3-6H2,1-2H3 |
InChI 键 |
ZJKPEGOGGSCPKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2CCCCC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


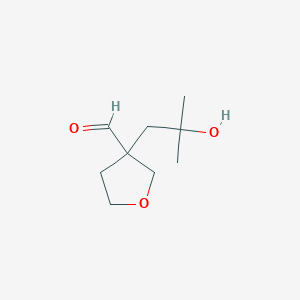
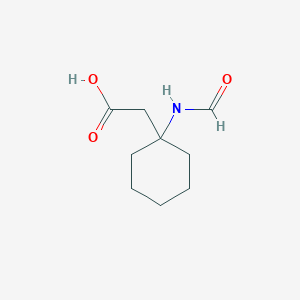
amine](/img/structure/B15272717.png)
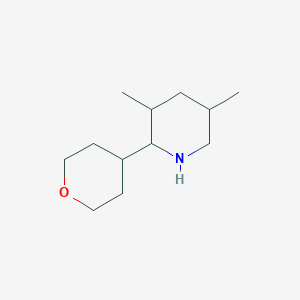

amine](/img/structure/B15272739.png)
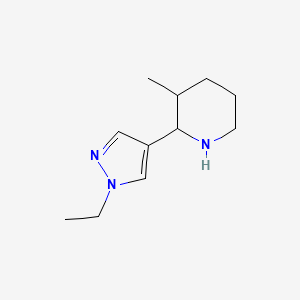
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
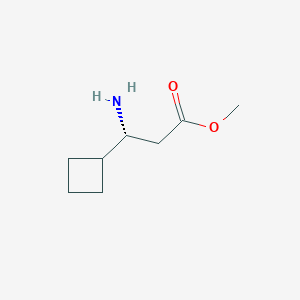

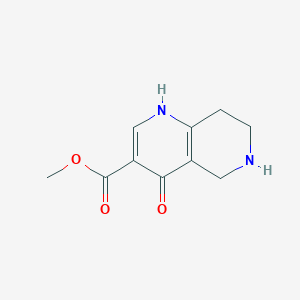
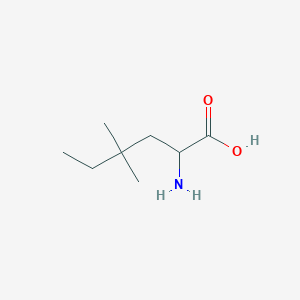
amine](/img/structure/B15272780.png)
